

infrared (IR) spectrum of 2,2,3,4-Tetramethylpentane

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Compound of Interest

Compound Name: 2,2,3,4-Tetramethylpentane

Cat. No.: B072125

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An In-depth Technical Guide to the Infrared (IR) Spectrum of **2,2,3,4-Tetramethylpentane**

Introduction

2,2,3,4-Tetramethylpentane is a highly branched alkane with the chemical formula C_9H_{20} .^[1] As with other alkanes, its infrared (IR) spectrum is characterized by absorption bands arising from carbon-hydrogen (C-H) stretching and bending vibrations. The complexity of its structure, featuring isopropyl and tert-butyl groups, leads to a distinctive fingerprint in the IR spectrum. This guide provides a detailed analysis of the IR spectrum of **2,2,3,4-tetramethylpentane**, a general experimental protocol for obtaining the spectrum, and a visual representation of the relationship between its molecular structure and its spectral features.

Infrared Spectrum Analysis

The IR spectrum of a simple alkane is dominated by C-H stretching and bending modes.^[2] The C-C stretching and bending bands are typically weak and fall in the fingerprint region, making them less useful for diagnostic purposes.^[2] For **2,2,3,4-tetramethylpentane**, the key absorption bands are summarized in the table below.

Quantitative Data Summary

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
~2960 - 2850	C-H Stretching	Methyl (CH ₃) & Methine (CH)	Strong
~1465	Asymmetric C-H Bending	Methylene (CH ₂) & Methyl (CH ₃)	Medium
~1380 & ~1370	Symmetric C-H Bending (split)	Isopropyl & tert-Butyl	Medium

Note: The exact peak positions may vary slightly depending on the experimental conditions and the phase of the sample.

Interpretation of the Spectrum

The IR spectrum of **2,2,3,4-tetramethylpentane** displays characteristic absorptions for saturated hydrocarbons. The most prominent feature is the strong absorption in the 3000-2850 cm⁻¹ region, which is indicative of C-H stretching vibrations in sp³ hybridized carbons.[3]

The bands corresponding to C-H bending vibrations are also significant for structural elucidation. The presence of both isopropyl and tert-butyl groups in **2,2,3,4-tetramethylpentane** leads to a characteristic splitting of the symmetric methyl C-H bending peak. An isopropyl group typically shows a doublet of roughly equal intensity around 1380 cm⁻¹ and 1370 cm⁻¹. [4] A tert-butyl group also results in a split peak, with one band around 1390 cm⁻¹ and a stronger one near 1370 cm⁻¹. [4] The combination of these structural features in **2,2,3,4-tetramethylpentane** will influence the appearance of these bands.

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

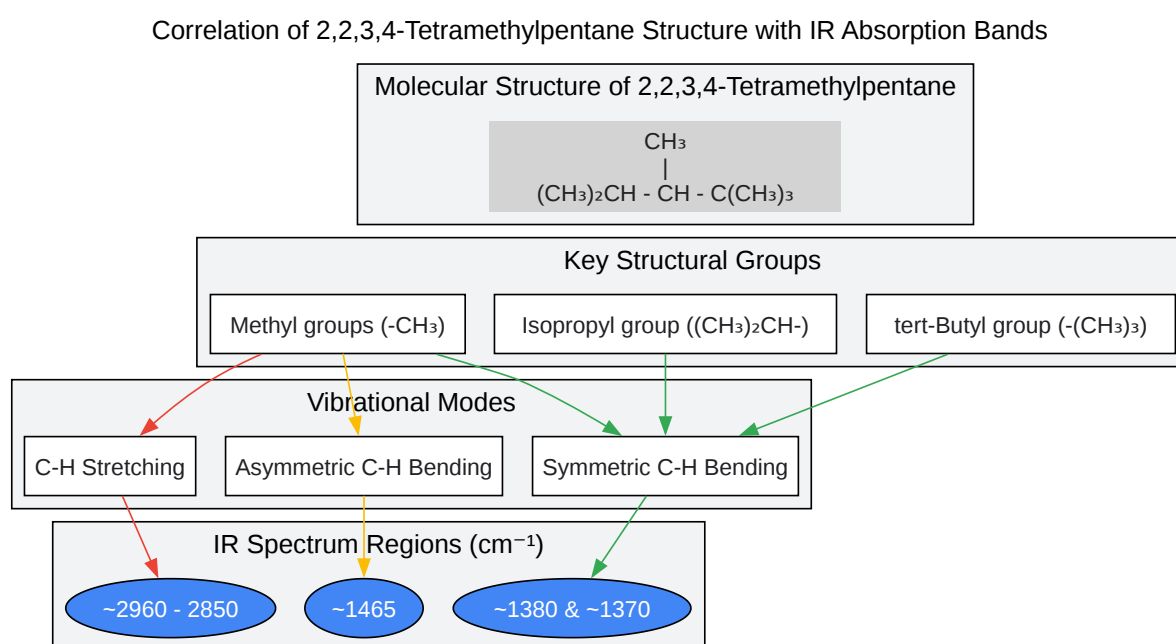
The following is a generalized protocol for obtaining the IR spectrum of a liquid sample such as **2,2,3,4-tetramethylpentane** using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

- Instrument Preparation:

- Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
- Background Spectrum:
 - Record a background spectrum with the clean, empty ATR crystal. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.
- Sample Application:
 - Place a small drop of **2,2,3,4-tetramethylpentane** onto the center of the ATR crystal.
 - If the sample is volatile, it may be necessary to cover the sample area to minimize evaporation during the measurement.
- Spectrum Acquisition:
 - Acquire the IR spectrum of the sample. Typical parameters include:
 - Spectral Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16 - 32 (to improve signal-to-noise ratio)
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform any necessary baseline corrections or other data processing steps.
- Cleaning:
 - Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structural components of **2,2,3,4-tetramethylpentane** and their characteristic regions of absorption in the infrared spectrum.



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Figure 1. Correlation of molecular structure and IR absorption.

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References

- 1. Human Metabolome Database: Showing metabocard for 2,2,3,4-Tetramethylpentane (HMDB0030301) [hmdb.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. youtube.com [youtube.com]
- 4. IR spectrum: Alkanes [quimicaorganica.org]
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